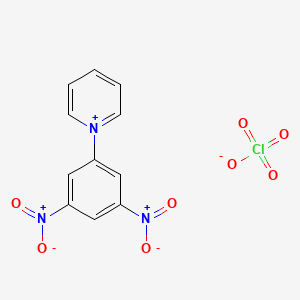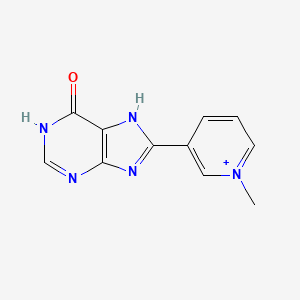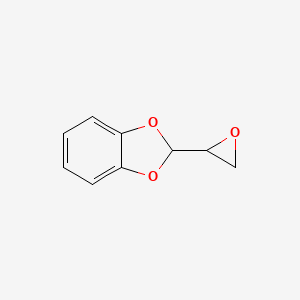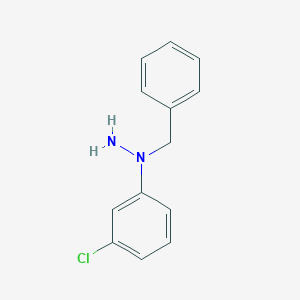
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of the dinitrophenyl group and the pyridinium ion in its structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate typically involves the reaction of pyridine with 3,5-dinitrophenyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The resulting pyridinium salt is then treated with perchloric acid to form the perchlorate salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The nitro groups in the compound play a crucial role in its reactivity and interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dinitrophenyl)pyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-(2,4-Dinitrophenyl)pyridin-1-ium perchlorate: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(3,5-Dicarboxyphenyl)pyridin-1-ium perchlorate: Contains carboxyl groups instead of nitro groups, resulting in different chemical properties and applications.
1-(3,5-Dinitrophenyl)pyridinium chloride: Similar structure but with chloride as the counterion instead of perchlorate, affecting its solubility and reactivity .
Eigenschaften
CAS-Nummer |
62874-28-6 |
|---|---|
Molekularformel |
C11H8ClN3O8 |
Molekulargewicht |
345.65 g/mol |
IUPAC-Name |
1-(3,5-dinitrophenyl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C11H8N3O4.ClHO4/c15-13(16)10-6-9(7-11(8-10)14(17)18)12-4-2-1-3-5-12;2-1(3,4)5/h1-8H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
DHEDICWGMDKBRO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)




![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)

![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)


